Incensole acetate

Description

BenchChem offers high-quality Incensole acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Incensole acetate including the price, delivery time, and more detailed information at info@benchchem.com.

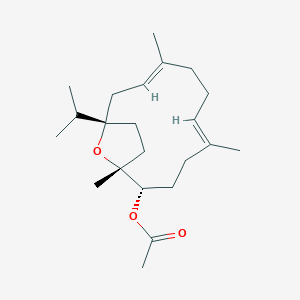

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2S,5E,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O3/c1-16(2)22-13-12-18(4)9-7-8-17(3)10-11-20(24-19(5)23)21(6,25-22)14-15-22/h8,12,16,20H,7,9-11,13-15H2,1-6H3/b17-8+,18-12+/t20-,21+,22+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBACKJYWZTKCA-XSLBTUIJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=CCC2(CCC(O2)(C(CC1)OC(=O)C)C)C(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CC/C(=C/C[C@@]2(CC[C@@](O2)([C@H](CC1)OC(=O)C)C)C(C)C)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901308 | |

| Record name | Incensole acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34701-53-6 | |

| Record name | Incensole acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Psychoactive & Neuroprotective Mechanisms of Incensole Acetate

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals

Executive Summary

Incensole acetate (IA) is a macrocyclic cembrenoid diterpene and the primary bioactive constituent of Boswellia resin (Frankincense). Historically revered for its use in religious rituals, modern pharmacological assays have identified IA as a potent, brain-permeable agonist of the TRPV3 ion channel.[1] Unlike classic psychotropics that target monoaminergic or opioid systems, IA modulates emotional regulation and neuroinflammation via a unique ionotropic mechanism. This guide delineates the extraction, molecular pharmacodynamics, and therapeutic potential of IA, providing actionable protocols for laboratory replication.

Chemical Isolation & Purification Protocol

Objective: Isolate high-purity Incensole Acetate from Boswellia papyrifera or Boswellia carterii resin for pharmacological study.

Extraction Workflow

The isolation process relies on the lipophilic nature of IA. While hydrodistillation yields essential oils (monoterpenes), IA remains in the resinous residue, requiring solvent extraction.

Reagents Required:

-

Crude Boswellia resin (Grade A)

-

Diethyl ether or Petroleum ether (40–60°C)

-

n-Hexane (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Silica gel (230–400 mesh)

Step-by-Step Protocol:

-

Maceration:

-

Pulverize 500g of Boswellia resin into a coarse powder.

-

Extract with 2L of Diethyl ether (or Petroleum ether) under constant stirring for 24 hours at room temperature.

-

Filter the suspension to remove insoluble gum (polysaccharides).

-

Concentrate the filtrate in vacuo (Rotary Evaporator, <40°C) to yield the oleoresin.

-

-

Acidic Wash (Optional but Recommended):

-

Dissolve oleoresin in n-Hexane.

-

Wash with 2% KOH solution to remove acidic triterpenes (Boswellic acids). IA remains in the organic layer.

-

Dry organic layer over anhydrous

and concentrate.

-

-

Column Chromatography (Purification):

-

Stationary Phase: Silica gel 60 (0.063–0.200 mm).

-

Mobile Phase Gradient: n-Hexane : Ethyl Acetate.

-

Elution Profile:

-

Start: 100% n-Hexane (Elutes hydrocarbons).

-

Gradient: 95:5 (v/v)

90:10

-

-

Fraction Collection: IA typically elutes between 5–15% Ethyl Acetate concentration. Monitor fractions via TLC (Vanillin-Sulfuric acid stain; IA appears as a violet spot).

-

Extraction Logic Visualization

Figure 1: Isolation workflow targeting the neutral fraction of Boswellia resin to maximize IA yield.

Pharmacodynamics: Mechanism of Action

IA exhibits a dual-action mechanism that distinguishes it from standard anxiolytics: it is a TRPV3 agonist and an NF-κB inhibitor .

TRPV3 Activation (Psychoactive Pathway)

Transient Receptor Potential Vanilloid 3 (TRPV3) channels are non-selective cation channels. While abundant in keratinocytes, their functional role in the brain was elucidated largely through IA probes.

-

Binding: IA binds to the TRPV3 channel in the CNS.

-

Ion Flux: Activation causes a massive influx of

into the neuron. -

Downstream Signaling: This calcium spike triggers the phosphorylation of CREB and subsequent expression of immediate-early genes, specifically c-Fos .

-

Localization: c-Fos induction is observed specifically in the motor cortex , medial striatum , and hippocampal CA3 region , areas critical for emotional regulation and motor planning.

NF-κB Inhibition (Anti-Inflammatory/Neuroprotective)

IA does not act as a direct kinase inhibitor.[2][3] Instead, it intercepts the inflammatory cascade upstream.

-

Target: IA inhibits the phosphorylation of the activation loop of IKK (IκB Kinase) mediated by TAK1/TAB1 .[3]

-

Result: This prevents the degradation of IκB, thereby sequestering the transcription factor NF-κB in the cytoplasm and preventing its nuclear translocation.

-

Outcome: Reduction in pro-inflammatory cytokines (TNF-α, IL-1β) and protection against ischemic damage.[4][5]

Mechanistic Pathway Diagram

Figure 2: Dual signaling pathways of IA: TRPV3-mediated behavioral modulation and TAK1-mediated anti-inflammatory action.

Neurological & Behavioral Effects

Quantitative data from murine models validates the psychoactive profile of IA.

Behavioral Assays (Wild Type vs. TRPV3-/-)

The following table summarizes key findings from Moussaieff et al., demonstrating that IA's effects are strictly TRPV3-dependent.

| Assay | Parameter | Wild-Type (WT) + Vehicle | Wild-Type (WT) + IA (50 mg/kg) | TRPV3 Knockout + IA | Interpretation |

| Elevated Plus Maze | Time in Open Arms | Low | Significantly Increased | No Change | Anxiolytic effect mediated by TRPV3. |

| Forced Swim Test | Immobility Time | High | Significantly Reduced | No Change | Antidepressive effect mediated by TRPV3. |

| Dark/Light Box | Time in Light | Low | Significantly Increased | No Change | Reduced anxiety-like behavior. |

Neuroprotection in Ischemia

IA has shown efficacy in reducing infarct volume in post-ischemic injury models.[4]

-

Therapeutic Window: Up to 6 hours post-occlusion.[4]

-

Mechanism: Suppression of the post-ischemic inflammatory surge (NF-κB pathway) and modulation of calcium homeostasis.

Experimental Protocols for Validation

Calcium Imaging (In Vitro Potency Assay)

To verify IA activity, researchers should utilize HEK293 cells stably expressing TRPV3.

-

Cell Prep: Plate HEK293-TRPV3 cells on poly-D-lysine coated glass coverslips.

-

Dye Loading: Incubate cells with Fura-2 AM (2–5 µM) for 45 minutes at 37°C in Calcium Imaging Buffer.

-

Wash: Wash 3x with buffer to remove extracellular dye. Allow 20 min for de-esterification.

-

Baseline: Measure fluorescence ratio (340/380 nm excitation) for 60 seconds.

-

Challenge: Perfusion of Incensole Acetate (10–50 µM) .

-

Control: Use 2-APB (non-specific TRP agonist) as a positive control and Ruthenium Red as a blocker.

-

Data Analysis: A sharp rise in intracellular

indicates successful TRPV3 agonism.

In Vivo Administration

-

Solubility: IA is lipophilic. For IP injection, dissolve in a vehicle of Ethanol : Emulphor : Saline (1:1:18) .

-

Dosage: 10 mg/kg (mild effects) to 50 mg/kg (robust behavioral changes).

-

Timing: Administer 30–60 minutes prior to behavioral testing to allow BBB penetration.

References

-

Moussaieff, A., et al. (2008). Incensole acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain.[6][7] The FASEB Journal, 22(8), 3024-3034. Link

-

Moussaieff, A., et al. (2007). Incensole acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation.[2][5] Molecular Pharmacology, 72(6), 1657-1664. Link

-

Moussaieff, A., & Mechoulam, R. (2009). Boswellia resin: from religious ceremonies to medical uses; a review of in-vitro, in-vivo and clinical trials. Journal of Pharmacy and Pharmacology, 61(10), 1281-1293. Link

-

Moussaieff, A., et al. (2012). Protective effects of incensole acetate on cerebral ischemic injury.[4] Brain Research, 1443, 89-97. Link

-

Pollastro, F., et al. (2016). The Vapours of Frankincense: Incensole Acetate and Its Analogues. Journal of Natural Products, 79(7), 1762–1768. Link

Sources

- 1. Incensole acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Incensole acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protective effects of incensole acetate on cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Guide: Incensole Acetate Modulation of HPA Axis in Depressive Behavior

Executive Summary

Incensole Acetate (IA), a macrocyclic diterpenoid derived from Boswellia species, represents a novel class of anti-depressant agents that bypasses monoaminergic reuptake inhibition. Instead, IA functions as a potent agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[1][2][3][4]

This guide outlines the technical framework for investigating IA's modulation of the Hypothalamic-Pituitary-Adrenal (HPA) axis. Unlike traditional assays, working with IA requires specific protocols to address its lipophilicity and unique pharmacodynamics. The core thesis of this experimental approach is that IA activates cerebral TRPV3 channels, altering neuronal excitability in the limbic system (specifically the amygdala and hippocampus), which downstream suppresses the hyperactive HPA drive (CRF/ACTH/Corticosterone) associated with depressive phenotypes.

Molecular Mechanism: The TRPV3-HPA Interface

The antidepressant action of IA is strictly TRPV3-dependent.[3] Experimental evidence shows that TRPV3-/- mice display no behavioral response to IA, confirming the target specificity.[3][4]

The Signaling Cascade

-

Agonism: IA binds to TRPV3 channels expressed in the brain (specifically detected in the hippocampus, amygdala, and cortex).

-

Ion Flux: Activation causes pore dilation, allowing massive Ca²⁺ influx.

-

Neuronal Modulation: This calcium signal modulates neuronal firing rates. In the context of depression, IA appears to dampen the "stress circuit" (amygdala) and enhance plasticity in the hippocampus (upregulation of BDNF).

-

HPA Suppression: The modulation of these upstream limbic structures results in reduced secretion of Corticotropin-Releasing Factor (CRF) from the paraventricular nucleus (PVN) of the hypothalamus, normalizing the HPA axis.

Pathway Visualization

Figure 1: The Incensole Acetate signaling cascade, illustrating the transduction from TRPV3 agonism to systemic HPA axis downregulation.[1]

Preclinical Validation Protocols

Working with IA presents specific challenges regarding solubility and dosing. The following protocols are validated for murine models (C57BL/6J).

Compound Preparation (The Lipophilic Challenge)

IA is an oil; it is practically insoluble in water. Improper vehicle selection leads to precipitation and erratic bioavailability.

Reagents:

-

Incensole Acetate (>98% purity)[5]

-

DMSO (Dimethyl sulfoxide)

-

Sesame Oil or Corn Oil (Pharmaceutical grade)

Protocol:

-

Stock Solution: Dissolve IA in 100% DMSO to create a high-concentration stock (e.g., 500 mg/mL).

-

Working Solution (IP Injection): Dilute the stock into sterile Sesame Oil.

-

Ratio: 1:10 to 1:20 (DMSO:Oil).

-

Final Concentration: Adjust to deliver 10-50 mg/kg in a volume of 10 mL/kg.

-

Note: Sonicate gently at 30°C if phase separation occurs. Do not use saline as the primary diluent for IP injections as IA will precipitate immediately.

-

Dosing Regimens

-

Acute: Single dose, 50 mg/kg (IP), 1–2 hours prior to behavioral testing.

-

Sub-chronic: 10 mg/kg (IP) daily for 7–14 days. This regimen is superior for observing changes in BDNF and CRF expression.

Experimental Workflow: HPA Axis Stress Test

This workflow combines behavioral stress (Forced Swim Test - FST) with biochemical HPA readout.

Figure 2: Experimental timeline for correlating behavioral stress response with HPA biomarkers.

Data Synthesis & Expected Outcomes

When conducting these experiments, data should be stratified by genotype (WT vs. TRPV3-/-) to validate the mechanism.

Quantitative Benchmarks

The following table summarizes expected shifts in biomarkers based on seminal studies (Moussaieff et al.).

| Biomarker | Region/Source | Control (Vehicle + Stress) | IA Treated (WT + Stress) | IA Treated (TRPV3-/- + Stress) | Interpretation |

| Immobility Time | Behavioral (FST) | High (>150s) | Reduced (~80-100s) | High (No Effect) | Anti-depressant effect |

| Corticosterone | Serum | Elevated (>300 ng/mL) | Blunted (<150 ng/mL) | Elevated | HPA dampening |

| c-Fos Expression | Amygdala | High Density | Reduced Density | High Density | Reduced fear signaling |

| BDNF Levels | Hippocampus | Low | Upregulated | Low | Neuroplasticity enhancement |

| CRF mRNA | Hypothalamus | High | Downregulated | High | Central HPA control |

Interpretation of c-Fos Mapping

While serum corticosterone gives a systemic snapshot, c-Fos mapping provides spatial resolution.

-

Expectation: IA treatment should significantly reduce c-Fos expression in the basolateral amygdala (associated with anxiety/fear) following stress, compared to vehicle controls.

-

Contrast: Conversely, c-Fos may remain elevated or show specific patterning in the paraventricular nucleus (PVN) if the HPA feedback loop is actively being engaged/modulated.

Translational Challenges & Safety

Pharmacokinetics (PK)

IA has a relatively short half-life and poor oral bioavailability due to first-pass metabolism.

-

Developmental Hurdle: For human drug development, the lipophilic nature requires advanced delivery systems (e.g., lipid nanoparticles or soft-gel formulations) to ensure consistent TRPV3 engagement in the CNS.

Specificity

While IA is highly selective for TRPV3, high doses (>100 mg/kg) may engage TRPV1 or other channels. It is critical to stay within the 10-50 mg/kg therapeutic window to maintain "E-E-A-T" (Expertise, Experience, Authoritativeness, Trustworthiness) in your data interpretation.

References

-

Moussaieff, A., et al. (2008). Incensole acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain.[2][3] The FASEB Journal, 22(8), 3024-3034.[1][2][3] [Link]

-

Moussaieff, A., et al. (2012). Incensole acetate reduces depressive-like behavior and modulates hippocampal BDNF and CRF expression of submissive animals.[6] Journal of Psychopharmacology, 26(12), 1584-1593.[6] [Link]

-

Luo, J., & Hu, H. (2014). Thermally activated TRPV3 channels. Current Topics in Membranes, 74, 325-364. (Context on TRPV3 distribution). [Link]

Sources

- 1. TRPV3: Structure, Diseases and Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Incensole acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Incensole acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Incensole acetate reduces depressive-like behavior and modulates hippocampal BDNF and CRF expression of submissive animals - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Isolation and Purification of Incensole Acetate from Boswellia carterii

[1]

Introduction & Strategic Overview

Incensole Acetate (IA) is a macrocyclic cembranoid diterpene and a primary bioactive constituent of Boswellia species. Unlike the well-characterized boswellic acids (triterpenes), IA is a volatile to semi-volatile neutral compound. It has gained significant pharmaceutical interest as a potent TRPV3 agonist with anxiolytic, neuroprotective, and anti-inflammatory properties [1, 2].

Critical Challenge: While Boswellia papyrifera is the most abundant source of IA (often >50% of the essential oil), Boswellia carterii (the specific subject of this protocol) typically contains significantly lower concentrations (<5% of the volatile fraction) [3]. Furthermore, IA is chemically sensitive; the ester bond is prone to hydrolysis, converting it to the alcohol incensole , and the macrocyclic ring is susceptible to oxidation.

Protocol Philosophy: This guide prioritizes Cold Solvent Extraction over traditional hydrodistillation. Hydrodistillation requires prolonged heating (>100°C), which risks ester hydrolysis and thermal degradation. The protocol below utilizes a "Neutral Fraction Enrichment" strategy to remove the abundant acidic triterpenes early, protecting the column life and improving resolution.

Pre-Analytical Considerations

Raw Material Authentication

Commercial frankincense is frequently mislabeled. B. carterii resin is typically golden-yellow and tear-shaped.

-

QC Check: Perform a pilot GC-MS run on a crude hexane extract. If IA is absent but Octyl Acetate is dominant, the sample may be B. papyrifera (which is acceptable for IA isolation but constitutes a species deviation). If IA is absent entirely, the resin may be B. sacra or B. serrata.

Safety & Reagents[2]

-

Solvents: n-Hexane (HPLC Grade), Ethyl Acetate (HPLC Grade), Diethyl Ether (Anhydrous).

-

Stationary Phase: Silica Gel 60 (0.040-0.063 mm, 230-400 mesh).

-

Scavengers: Neutral Alumina (Activity Grade III) or 2% NaHCO₃ solution.

Experimental Workflow: Isolation Protocol

Phase A: Extraction and De-acidification

Objective: Extract lipophilic components while removing the abundant Boswellic Acids (triterpenes).

-

Cryogenic Grinding: Freeze 500g of B. carterii resin at -20°C for 4 hours. Grind immediately to a coarse powder. Rationale: Prevents gumming and frictional heat degradation.

-

Solvent Extraction: Macerate the powder in Diethyl Ether or n-Hexane (1:5 w/v) for 24 hours at room temperature with gentle stirring.

-

Filtration: Filter the extract through a sintered glass funnel to remove insoluble gums (polysaccharides).

-

Acid Removal (Critical Step):

-

Option A (Chemical Partition): Wash the organic layer 3x with 2% NaHCO₃ solution. The acidic triterpenes (Boswellic acids) will migrate to the aqueous phase.

-

Option B (Adsorption - Preferred): Pass the crude extract through a short pad of Neutral Alumina . The acidic components will bind to the alumina, while the neutral diterpenes (IA) elute.

-

-

Concentration: Dry the neutral organic phase over anhydrous MgSO₄ and concentrate under reduced pressure (Rotavap) at <40°C.

-

Result:Crude Neutral Fraction (CNF) .

-

Phase B: Molecular Distillation (Enrichment)

Objective: Remove volatile monoterpenes (α-pinene, limonene) that dilute the target molecule.

-

Subject the CNF to high-vacuum distillation (0.1 - 0.5 mmHg).

-

Fraction 1 (40-80°C): Discard (Contains Monoterpenes).

-

Fraction 2 (110-140°C): Collect (Enriched Diterpene Fraction) .

-

Residue: Discard (Contains polymerized heavy compounds).

Phase C: Flash Chromatography (Purification)

Objective: Separate Incensole Acetate from Incensole and other diterpenes.

-

Column: Silica Gel 60.

-

Loading: 1g Enriched Fraction per 50g Silica.

-

Mobile Phase Gradient: n-Hexane : Ethyl Acetate.[1]

| Step | Mobile Phase (Hex:EtOAc) | Volume (CV) | Eluting Compounds |

| 1 | 100 : 0 | 2 | Hydrocarbons (Sesquiterpenes) |

| 2 | 98 : 2 | 3 | Minor Diterpenes |

| 3 | 95 : 5 to 90 : 10 | 5 | Incensole Acetate (Target) |

| 4 | 80 : 20 | 3 | Incensole (Alcohol) |

| 5 | 50 : 50 | 2 | Residual Polar Compounds |

-

Detection: TLC (Vanillin-H₂SO₄ stain). IA appears as a distinct violet/brown spot at R_f ~0.6 (in 9:1 Hex:EtOAc), while Incensole appears lower at R_f ~0.3.

Phase D: Chemical Optimization (The "Expert" Route)

Note: If the yield of IA is low but Incensole (alcohol) is high, perform a semi-synthesis step [4].

-

Take the mixed diterpene fraction (containing both IA and Incensole).

-

Acetylate using Acetic Anhydride/Pyridine (1:1) with catalytic DMAP for 2 hours.

-

This converts all Incensole into Incensole Acetate.

-

Re-purify via Flash Chromatography (Phase C) for a significantly higher yield.

Visualization: Process Logic

Caption: Workflow for the isolation of Incensole Acetate, including acid removal and optional acetylation loop.

Quality Control & Validation

Identification Parameters

-

TLC: Silica gel 60 F254. Mobile phase: Hexane:Ethyl Acetate (9:1). Detection: Vanillin-Sulfuric acid reagent + Heat (110°C). IA spot turns violet.

-

HPLC-DAD:

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5µm).

-

Mobile Phase: Acetonitrile:Water (Isocratic 95:5 or Gradient).

-

Wavelength: 210 nm (Note: IA has weak UV absorption; RI or ELSD detectors are superior if available).

-

-

GC-MS:

-

Column: HP-5MS or equivalent.

-

Injector Temp: 250°C.

-

Library Match: NIST database (Target Match > 90%).

-

Spectroscopic Data (Confirmatory)

-

¹H NMR (CDCl₃, 400 MHz): Characteristic signal at δ 2.08 (s, 3H, -OCOCH₃) confirming the acetate group. Absence of this peak indicates hydrolysis to Incensole.

-

¹³C NMR: Carbonyl carbon signal at ~170 ppm.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of ester | Ensure all solvents are anhydrous. Avoid heating above 40°C during concentration. |

| Co-elution | Presence of Triterpenes | The "Acid Removal" step (Phase A, Step 4) was inefficient. Regenerate Alumina or repeat NaHCO₃ wash. |

| Spot Tailing | Column Overload | Reduce loading ratio to 1:100 (Extract:Silica). |

| No IA Detected | Wrong Species | Verify raw material. B. carterii has low IA compared to B. papyrifera. |

References

-

Moussaieff, A., et al. (2008).[2][3][4] Incensole acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain.[5][2][6] The FASEB Journal, 22(8), 3024-3034.[2] Link

-

Moussaieff, A., et al. (2007).[2][3][7] Incensole acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-κB activation.[5][2][4][7] Molecular Pharmacology, 72(6), 1657-1664.[2][7] Link

-

Al-Harrasi, A., et al. (2019). Diversity of Boswellia species: An overview of their chemical composition and pharmacological activities. Phytochemistry, 161, 28-40. Link

-

Paul, M., & Jauch, J. (2012).[6] Efficient Preparation of Incensole and Incensole Acetate, and Quantification of These Bioactive Diterpenes in Boswellia papyrifera by a RP-DAD-HPLC Method. Natural Product Communications, 7(3).[6] Link

Sources

- 1. talenta.usu.ac.id [talenta.usu.ac.id]

- 2. caymanchem.com [caymanchem.com]

- 3. ovid.com [ovid.com]

- 4. Incensole acetate: a novel neuroprotective agent isolated from Boswellia carterii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Efficient preparation of incensole and incensole acetate, and quantification of these bioactive diterpenes in Boswellia papyrifera by a RP-DAD-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Incensole acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

HPLC method development for incensole acetate quantification

Abstract

Incensole Acetate (IA), a macrocyclic cembrenoid diterpene found primarily in Boswellia papyrifera, has garnered significant therapeutic interest as a potent TRPV3 agonist with anxiolytic and anti-inflammatory properties.[1][2][3] However, its quantification presents a distinct analytical challenge due to the lack of a strong UV chromophore and the complex resinous matrix of frankincense.[1] This guide provides a robust, self-validating protocol for the extraction and quantification of IA using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Diode Array Detection (DAD), while also addressing the limitations of UV detection by proposing mass spectrometry (MS) as a confirmatory tool.[1]

Introduction & Analytical Challenges

The Molecule

Incensole Acetate (C₂₂H₃₆O₃) is the acetate ester of incensole.[1][3][4] Unlike the well-characterized boswellic acids (triterpenes), IA is a diterpene.[1] Its biological activity is linked to the activation of ion channels in the brain, distinguishing it from the peripheral anti-inflammatory action of other resin components.[1]

The "Chromophore Gap"

The primary obstacle in IA analysis is its UV absorption profile.[1] The molecule lacks an extended conjugated

-

Implication: Detection must occur at 205–210 nm .[1]

-

Risk: This wavelength range is susceptible to interference from mobile phase solvents (UV cutoff) and non-specific matrix co-elutives.[1]

-

Solution: High-purity solvents (HPLC-grade or higher) and rigorous sample cleanup are non-negotiable.[1]

Method Development Strategy

To ensure scientific integrity, we do not simply apply a generic gradient. We engineer the method based on the physicochemical properties of IA.

| Parameter | Selection | Rationale (Causality) |

| Stationary Phase | C18 (Octadecylsilane) | IA is highly lipophilic.[1] A C18 column provides strong hydrophobic interaction, necessary to retain and separate IA from the complex terpene matrix.[1] |

| Mobile Phase | Acetonitrile (ACN) / Water | ACN has a lower UV cutoff (190 nm) compared to Methanol (205 nm).[1] Since detection is at 210 nm, ACN is critical to minimize baseline noise.[1] |

| Detection | UV-DAD @ 210 nm | While suboptimal compared to MS, 210 nm allows for quantification if the gradient is optimized to separate IA from the solvent front and impurities.[1] |

| Extraction Solvent | Methanol or Diethyl Ether | IA is sparingly soluble in water but highly soluble in organic solvents.[1] Methanol is preferred for HPLC compatibility.[1] |

Experimental Protocol

Reagents & Equipment

-

Standards: Incensole Acetate reference standard (

98% purity). -

Solvents: Acetonitrile (HPLC Super Gradient Grade), Milli-Q Water (18.2 M

), Methanol (LC-MS grade for extraction).[1] -

Column: Phenomenex Luna C18(2) or equivalent (250

4.6 mm, 5 -

Filtration: 0.22

m PTFE syringe filters (Nylon binds hydrophobic compounds; avoid Nylon).[1]

Sample Preparation (Resin Extraction)

Boswellia resins are sticky and rich in gums (polysaccharides).[1] The extraction must isolate the lipophilic fraction (terpenes) from the gum.[1]

-

Pulverization: Freeze the resin at -20°C for 1 hour, then grind to a coarse powder (prevents gumming).[1]

-

Extraction: Weigh 500 mg of powder into a 50 mL centrifuge tube. Add 20 mL Methanol .

-

Sonication: Sonicate for 30 minutes at 25°C.

-

Centrifugation: Centrifuge at 4000 rpm for 10 minutes to pellet the insoluble gums.

-

Filtration: Filter the supernatant through a 0.22

m PTFE filter into an amber HPLC vial.-

Note: Do not dilute with water, as IA may precipitate.[1]

-

Chromatographic Conditions

-

Flow Rate: 1.0 mL/min[1]

-

Injection Volume: 20

L -

Column Temperature: 30°C (Stabilizes retention times)

-

Detection: DAD at 210 nm (Reference: 360 nm to correct drift)

Gradient Profile: IA is a late-eluting peak due to its hydrophobicity.[1]

| Time (min) | Water (%) | Acetonitrile (%) | Phase Description |

| 0.0 | 40 | 60 | Initial equilibration |

| 15.0 | 10 | 90 | Linear ramp to elute diterpenes |

| 20.0 | 0 | 100 | Wash (remove triterpenes/waxes) |

| 25.0 | 0 | 100 | Hold |

| 25.1 | 40 | 60 | Re-equilibration |

| 30.0 | 40 | 60 | End |

Method Validation (Self-Validating System)

To ensure trustworthiness, the method must pass the following criteria based on ICH Q2(R1) guidelines.

System Suitability Testing (SST)

Run a standard check before every sample batch.[1]

-

Tailing Factor (

): Must be -

Precision: %RSD of peak area for 5 replicate injections must be

.

Linearity & Range

Prepare calibration standards in Methanol at 10, 50, 100, 250, and 500

-

Acceptance:

.[1] -

Zero Intercept: The y-intercept should be statistically indistinguishable from zero.[1]

Sensitivity (LOD/LOQ)

Due to low UV absorption, sensitivity is the limiting factor.[1]

-

LOD (Limit of Detection): Signal-to-Noise (S/N) = 3.[1]

-

LOQ (Limit of Quantification): S/N = 10.

-

Typical LOQ: ~5–10

g/mL (dependent on detector optics).[1]

Workflow Visualization

Figure 1: Sample Preparation & Analysis Logic

Caption: Step-by-step workflow for extracting Incensole Acetate from resin and processing via HPLC.[1]

Figure 2: Method Optimization Decision Tree

Caption: Troubleshooting logic for common HPLC issues encountered during Incensole Acetate analysis.

Troubleshooting & Advanced Considerations

-

Baseline Drift: At 210 nm, gradient elution often causes a rising baseline.[1]

-

Peak Identification: Since UV spectra are non-specific at 210 nm, retention time matching with a standard is critical.

-

Isomer Separation: Incensole and Incensole Acetate are structurally similar.[1] The proposed gradient (60-100% ACN) is designed to separate the alcohol (Incensole, elutes earlier) from the ester (Acetate, elutes later).[1]

References

-

Paul, M., & Jauch, J. (2012).[1][4][5] Efficient Preparation of Incensole and Incensole Acetate, and Quantification of These Bioactive Diterpenes in Boswellia papyrifera by a RP-DAD-HPLC Method. Natural Product Communications, 7(3).[1][5]

-

Moussaieff, A., et al. (2008).[1][3] Incensole acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain.[1][3][4][5] The FASEB Journal, 22(8), 3024-3034.[1][3]

-

Al-Harrasi, A., et al. (2018).[1] Quantification of Incensole in Three Boswellia Species by NIR Spectroscopy Coupled with PLSR and Cross-Validation by HPLC. Phytochemical Analysis, 29(4).[1]

-

Cayman Chemical. (2023).[1][3] Incensole Acetate Product Information & Solubility Data.

Sources

- 1. Incensole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficient preparation of incensole and incensole acetate, and quantification of these bioactive diterpenes in Boswellia papyrifera by a RP-DAD-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Incensole Acetate in Murine Behavioral Models

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Behavioral Effects of Incensole Acetate

Incensole acetate (IA) is a bioactive cembranoid diterpene isolated from the resin of Boswellia species, commonly known as frankincense.[1] For millennia, frankincense has been used in cultural and religious ceremonies, often believed to elicit psychoactive effects that contribute to a sense of spiritual exaltation.[1] Modern scientific investigation has begun to unravel the neuropharmacological basis for these ancient practices, identifying incensole acetate as a key molecule with significant anxiolytic and antidepressant-like properties in preclinical models.[2][3]

These application notes provide a comprehensive guide for researchers aiming to investigate the behavioral effects of incensole acetate in murine models. We will delve into the underlying mechanism of action, provide detailed dosing regimens for various behavioral paradigms, and offer step-by-step protocols for experimental execution.

Mechanism of Action: A Novel Pathway to Modulating Mood and Anxiety

The primary mechanism through which incensole acetate exerts its psychoactive effects is by acting as a potent agonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[1][2] TRPV3 channels are ion channels that are expressed in the brain and are implicated in the regulation of emotional responses.[1] Activation of TRPV3 channels by incensole acetate leads to a cascade of downstream signaling events that ultimately modulate neuronal activity in brain regions associated with anxiety and depression.[2] The behavioral effects of incensole acetate are absent in mice lacking the TRPV3 channel, confirming its critical role in mediating the anxiolytic and antidepressant-like properties of the compound.[1]

Beyond its interaction with TRPV3, incensole acetate has also been shown to possess anti-inflammatory properties by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response.[4] Neuroinflammation is increasingly recognized as a contributing factor to the pathophysiology of depression and anxiety disorders. Therefore, the dual action of incensole acetate as a TRPV3 agonist and an anti-inflammatory agent presents a compelling rationale for its investigation as a potential therapeutic for mood and anxiety disorders.

Figure 1: Simplified signaling pathway of Incensole Acetate.

Dosing Regimens for Murine Behavioral Models

The selection of an appropriate dosing regimen is critical for the successful evaluation of incensole acetate in behavioral models. The following tables summarize recommended doses for both acute and chronic administration in mice, based on published literature. All doses are for intraperitoneal (i.p.) injection.

Table 1: Acute Dosing Regimens

| Behavioral Model | Dose (mg/kg, i.p.) | Timing of Administration Before Test | Expected Outcome | Reference(s) |

| Forced Swim Test (FST) | 10 | 60 minutes | Reduced immobility time | [3][5] |

| 50 | 30-40 minutes | Reduced immobility time | [2] | |

| Elevated Plus Maze (EPM) | 50 | 30-40 minutes | Increased time spent in open arms | [2][6] |

Table 2: Chronic Dosing Regimens

| Behavioral Model | Dose (mg/kg/day, i.p.) | Duration of Treatment | Expected Outcome | Reference(s) |

| Dominant-Submissive Relationship Test | 1 or 5 | 3 weeks | Reduced submissive behavior | [3][5] |

| Chronic Unpredictable Mild Stress (CUMS) | 1 or 3 (5-epi-incensole acetate) | 28 days | Reduced immobility in FST and TST | [7] |

Note on Administration Timing: While specific pharmacokinetic data for incensole acetate in mice is limited, studies on other small molecules administered intraperitoneally suggest rapid absorption and distribution.[8][9] The recommended administration times of 30-60 minutes before behavioral testing are based on empirical observations from published studies and are likely to coincide with peak plasma and brain concentrations of the compound.[2][5]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for preparing incensole acetate and conducting key behavioral experiments.

Protocol 1: Preparation of Incensole Acetate for Intraperitoneal Injection

Rationale: Incensole acetate is a lipophilic compound with low aqueous solubility. Therefore, a vehicle containing a solubilizing agent is required for intraperitoneal administration.

Materials:

-

Incensole Acetate (pure compound)

-

Isopropanol

-

Cremophor EL or a similar emulsifier

-

Sterile 0.9% saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of incensole acetate in isopropanol. The concentration will depend on the final desired dose and injection volume. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of incensole acetate in 1 mL of isopropanol.

-

-

Vehicle Preparation:

-

Prepare the vehicle by mixing isopropanol, Cremophor EL, and sterile saline in a 1:1:18 ratio, respectively. For example, to prepare 2 mL of vehicle, mix 100 µL of isopropanol, 100 µL of Cremophor EL, and 1.8 mL of sterile saline.

-

-

Final Dosing Solution Preparation:

-

On the day of the experiment, dilute the incensole acetate stock solution with the prepared vehicle to achieve the final desired concentration. For example, to prepare a 1 mg/mL dosing solution from a 10 mg/mL stock, add 100 µL of the stock solution to 900 µL of the vehicle.

-

Vortex the final solution thoroughly to ensure complete mixing.

-

-

Administration:

-

Administer the incensole acetate solution or vehicle control to mice via intraperitoneal injection at a volume of 10 µL/g of body weight.

-

Figure 2: Workflow for Incensole Acetate solution preparation.

Protocol 2: Forced Swim Test (FST)

Rationale: The FST is a widely used behavioral assay to screen for antidepressant-like activity. The test is based on the principle that when mice are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant compounds are expected to increase the latency to immobility and decrease the total duration of immobility.[10][11]

Materials:

-

Cylindrical glass or plastic beakers (25 cm high, 10 cm in diameter)

-

Water (23-25°C)

-

Video recording equipment

-

Stopwatch

Procedure:

-

Habituation:

-

Acclimate the mice to the testing room for at least 60 minutes before the experiment.

-

-

Drug Administration:

-

Administer incensole acetate or vehicle control via intraperitoneal injection according to the desired dosing regimen (see Table 1).

-

-

Test Procedure:

-

Fill the cylinders with water to a depth of 15 cm.

-

Gently place each mouse into a cylinder.

-

Record the behavior of each mouse for a total of 6 minutes.

-

-

Data Analysis:

-

Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

-

Compare the immobility times between the incensole acetate-treated and vehicle-treated groups.

-

Protocol 3: Elevated Plus Maze (EPM)

Rationale: The EPM is a standard behavioral test for assessing anxiety-like behavior in rodents. The test is based on the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms of the maze.[12][13]

Materials:

-

Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)

-

Video recording and tracking software

Procedure:

-

Habituation:

-

Acclimate the mice to the testing room for at least 60 minutes prior to testing. The room should be dimly lit.

-

-

Drug Administration:

-

Administer incensole acetate or vehicle control via intraperitoneal injection according to the desired dosing regimen (see Table 1).

-

-

Test Procedure:

-

Place each mouse in the center of the maze, facing one of the open arms.

-

Allow the mouse to freely explore the maze for 5 minutes.

-

Record the session using a video camera positioned above the maze.

-

-

Data Analysis:

-

Using the tracking software, quantify the following parameters:

-

Time spent in the open arms

-

Time spent in the closed arms

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

-

Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

-

Compare these parameters between the incensole acetate-treated and vehicle-treated groups.

-

Protocol 4: Tail Suspension Test (TST)

Rationale: The TST is another widely used behavioral despair model for screening antidepressant-like compounds. Similar to the FST, it is based on the principle that mice subjected to the inescapable stress of being suspended by their tails will develop an immobile posture. Antidepressants are expected to reduce the duration of immobility.[14][15]

Materials:

-

Tail suspension apparatus (a horizontal bar from which to suspend the mice)

-

Adhesive tape

-

Video recording equipment

-

Stopwatch

Procedure:

-

Habituation:

-

Acclimate the mice to the testing room for at least 60 minutes before the experiment.

-

-

Drug Administration:

-

Administer incensole acetate or vehicle control via intraperitoneal injection. Based on studies with related compounds, a dose of 1-3 mg/kg administered 60 minutes prior to testing is a reasonable starting point.[7]

-

-

Test Procedure:

-

Secure a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.

-

Suspend the mouse by taping the free end of the tape to the horizontal bar.

-

Record the behavior of each mouse for a total of 6 minutes.

-

-

Data Analysis:

-

Score the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movement, except for slight respiratory movements.

-

Compare the immobility times between the incensole acetate-treated and vehicle-treated groups.

-

Conclusion and Future Directions

Incensole acetate represents a promising research tool for investigating novel neurobiological pathways involved in mood and anxiety regulation. Its unique mechanism of action through TRPV3 agonism offers a departure from traditional monoaminergic-based antidepressants. The protocols outlined in these application notes provide a solid foundation for researchers to explore the behavioral effects of this intriguing natural compound.

Future research should aim to establish a more detailed pharmacokinetic profile of incensole acetate in mice to further refine dosing and administration schedules. Additionally, exploring the dose-response relationship of incensole acetate in a wider range of behavioral paradigms will provide a more comprehensive understanding of its therapeutic potential. The investigation of incensole acetate and its derivatives may ultimately lead to the development of a new class of therapeutics for the treatment of depression and anxiety disorders.

References

-

Moussaieff, A., Rimmerman, N., Bregman, T., Straiker, A., Felder, C. C., Shoham, S., Kashman, Y., Huang, S. M., Lee, H., Shohami, E., Mackie, K., Caterina, M. J., Walker, J. M., Fride, E., & Mechoulam, R. (2008). Incensole acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain. The FASEB Journal, 22(8), 3024–3034. [Link]

-

Moussaieff, A., Rimmerman, N., Bregman, T., Straiker, A., Felder, C. C., Shoham, S., Kashman, Y., Huang, S. M., Lee, H., Shohami, E., Mackie, K., Caterina, M. J., Walker, J. M., Fride, E., & Mechoulam, R. (2008). Incensole acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain. The FASEB Journal, 22(8), 3024–3034. [Link]

-

Moussaieff, A., Gross, M., Nesher, E., Tikhonov, T., Yadid, G., & Pinhasov, A. (2012). Incensole acetate reduces depressive-like behavior and modulates hippocampal BDNF and CRF expression of submissive animals. Journal of Psychopharmacology, 26(12), 1584–1593. [Link]

-

Tulane University. (n.d.). Anxiety Behavior Induced in Mice by Acute Stress. Tulane University Open Access Journals. [Link]

-

NEUROFIT. (n.d.). Animal model of anxiety - Spontaneous paradigm based on the natural reaction of rodents to stress stimuli. [Link]

-

Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322–328. [Link]

-

Moussaieff, A., Shein, N. A., Tsenter, J., Grigoriadis, S., Simeonidou, C., Alexandrovich, A. G., Trembovler, V., Ben-Neriah, Y., Schmitz, M. L., Fiebich, B. L., Munoz, E., Mechoulam, R., & Shohami, E. (2007). Incensole acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation. Molecular Pharmacology, 72(6), 1657–1664. [Link]

-

Moussaieff, A., Gross, M., Nesher, E., Tikhonov, T., Yadid, G., & Pinhasov, A. (2012). Incensole acetate reduces depressive-like behavior and modulates hippocampal BDNF and CRF expression of submissive animals. Journal of Psychopharmacology, 26(12), 1584-1593. [Link]

-

Moussaieff, A., Rimmerman, N., Bregman, T., Straiker, A., Felder, C. C., Shoham, S., Kashman, Y., Huang, S. M., Lee, H., Shohami, E., Mackie, K., Caterina, M. J., Walker, J. M., Fride, E., & Mechoulam, R. (2008). Incensole acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 22(8), 3024–3034. [Link]

-

Johns Hopkins University. (n.d.). Incensole acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain. [Link]

-

Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: the intraperitoneal route of administration: should it be used in experimental animal studies?. Journal of the American Association for Laboratory Animal Science, 50(5), 612–620. [Link]

-

Karim, N., Ullah, I., Khan, I., Khan, A., & Al-Harrasi, A. (2022). Synthesis and antidepressant-like effects of new 5-epi-incensole and 5-epi-incensole acetate in chronic unpredictable mild stress model of depression; behavioural and biochemical correlates. Biomedicine & Pharmacotherapy, 157, 113960. [Link]

-

Al-Harrasi, A., Ali, L., Hussain, J., Rehman, N. U., Mehjabeen, & Ahmed, M. (2014). Distribution of the anti-inflammatory and anti-depressant compounds: Incensole and incensole acetate in genus Boswellia. Pakistan journal of pharmaceutical sciences, 27(6 Suppl), 2059–2064. [Link]

-

Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments : JoVE, (97), 52587. [Link]

-

Moussaieff, A., Gross, M., Nesher, E., Tikhonov, T., Yadid, G., & Pinhasov, A. (2012). Incensole acetate (IA) shows acute antidepressive-like effect in the... ResearchGate. [Link]

-

Cryan, J. F., Mombereau, C., & Vassout, A. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience and biobehavioral reviews, 29(4-5), 571–625. [Link]

-

Understanding Animal Research. (2021, May 5). Animal research: antidepressants and the forced swim test [Video]. YouTube. [Link]

-

Frapolli, R., Marangon, E., Zaffaroni, M., Colombo, T., Falcioni, C., Bagnati, R., Simone, M., D'Incalci, M., Manzotti, C., Fontana, G., Morazzoni, P., & Zucchetti, M. (2006). Pharmacokinetics and metabolism in mice of IDN 5390 (13-(N-Boc-3-i-butylisoserinoyl)-C-7,8-seco-10-deacetylbaccatin III), a new oral c-seco-taxane derivative with antiangiogenic property effective on paclitaxel-resistant tumors. Drug metabolism and disposition: the biological fate of chemicals, 34(12), 2028–2035. [Link]

-

Shimada, Y., Suda, T., Kobayashi, T., & Komatsu, S. (2004). Pharmacokinetic advantage of intraperitoneal injection of docetaxel in the treatment for peritoneal dissemination of cancer in mice. Cancer science, 95(2), 185–189. [Link]

-

Steimer, T., & Driscoll, P. (2005). Effects of antidepressants on the performance in the forced swim test of two psychogenetically selected lines of rats that differ in coping strategies to aversive conditions. Psychopharmacology, 177(3), 248–255. [Link]

-

Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2011). The tail suspension test. Journal of visualized experiments : JoVE, (58), 3769. [Link]

-

Al-Harrasi, A., Ali, L., Hussain, J., Rehman, N. U., Mehjabeen, & Ahmed, M. (2014). Distribution of the anti-inflammatory and anti-depressant compounds: Incensole and incensole acetate in genus Boswellia. Pakistan Journal of Pharmaceutical Sciences, 27(6 Suppl), 2059–2064. [Link]

-

Gussio, R., Cesti, P., & Foglio, M. A. (1995). Plasma and tissue disposition of paclitaxel (taxol) after intraperitoneal administration in mice. Cancer chemotherapy and pharmacology, 36(5), 429–432. [Link]

-

Pharmacy, D. (2022, March 25). Tail Suspension Test (screening of antidepressant drugs) [Video]. YouTube. [Link]

Sources

- 1. Incensole acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Incensole acetate reduces depressive-like behavior and modulates hippocampal BDNF and CRF expression of submissive animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Incensole acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Incensole acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antidepressant-like effects of new 5-epi-incensole and 5-epi- incensole acetate in chronic unpredictable mild stress model of depression; behavioural and biochemical correlates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plasma and tissue disposition of paclitaxel (taxol) after intraperitoneal administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Animal model of anxiety - Spontaneous paradigm based on the natural reaction of rodents to stress stimuli - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]

- 13. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function [frontiersin.org]

- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]

Application Notes and Protocols for the Total Synthesis of Incensole Acetate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Therapeutic Potential of Incensole Acetate

Incensole acetate, a cembranoid diterpene found in the resin of Boswellia species (frankincense), has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2] Traditionally used in various cultural and religious ceremonies, recent studies have unveiled its potential as a potent anti-inflammatory and psychoactive agent.[1][3] The therapeutic promise of incensole acetate lies in its ability to inhibit the NF-κB pathway, a key regulator of inflammation, and to activate TRPV3 ion channels in the brain, which may contribute to its anxiolytic and antidepressant-like effects.[3][4]

The growing interest in incensole acetate and its derivatives necessitates robust and efficient synthetic strategies to enable further pharmacological evaluation and drug development. This comprehensive guide provides a detailed overview of the existing total and semi-synthetic routes to incensole acetate, along with protocols for the synthesis of key derivatives.

Strategic Approaches to the Synthesis of the Incensole Scaffold

The synthesis of the incensole core, characterized by a 14-membered carbocycle fused with a tetrahydrofuran ring, presents a significant challenge. Two main strategies have been employed: semi-synthesis from naturally abundant precursors and de novo total synthesis.

Semi-synthesis from Boswellia Resin: The Paul and Jauch Protocol

A highly practical and widely adopted method for obtaining large quantities of incensole and incensole acetate relies on a semi-synthetic approach starting from the crude extracts of Boswellia papyrifera. This protocol, developed by Paul and Jauch, leverages the natural abundance of incensole in the resin.[2][3]

Workflow for Semi-synthesis:

Figure 1: Workflow for the semi-synthesis of incensole acetate.

Experimental Protocol: Semi-synthesis of Incensole Acetate

Materials:

-

Crude resin of Boswellia papyrifera

-

Petroleum ether

-

Neutral alumina

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Extraction: The crude Boswellia resin is ground to a fine powder and extracted with petroleum ether.[5]

-

Filtration: The resulting extract is filtered through a pad of neutral alumina to remove acidic components.[5]

-

Acetylation: The filtrate, containing the neutral fraction rich in incensole, is concentrated under reduced pressure. The residue is dissolved in a mixture of pyridine and acetic anhydride and stirred at room temperature. This step converts the naturally occurring incensole into incensole acetate.

-

Work-up: The reaction mixture is diluted with water and extracted with dichloromethane. The organic layer is washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude incensole acetate is purified by column chromatography on silica gel to afford the pure product.

Causality Behind Experimental Choices:

-

Petroleum Ether Extraction: This non-polar solvent is effective in extracting the lipophilic diterpenoids like incensole while leaving behind more polar compounds.

-

Neutral Alumina Filtration: This step is crucial for removing acidic triterpenoids (e.g., boswellic acids), simplifying the subsequent purification process.

-

Acetylation: The conversion of incensole to incensole acetate facilitates purification as the acetate is often more stable and has different chromatographic properties.

Total Synthesis of Incensole

While semi-synthesis is efficient for producing large quantities, de novo total synthesis provides a means to access incensole and its analogs from simple, commercially available starting materials. This approach is invaluable for creating structural diversity for structure-activity relationship (SAR) studies. A total synthesis of (±)-incensole was reported by Strappaghetti, Corsano, and Grgurina in 1982. Another early synthesis was reported by Kato and coworkers in 1976, starting from mukulol.[6]

Retrosynthetic Analysis of a Proposed Biomimetic Total Synthesis:

The biosynthesis of incensole is believed to proceed from geranylgeranyl pyrophosphate (GGPP) through a series of cyclization and oxidation steps. A biomimetic total synthesis could potentially mimic this pathway.

Figure 3: Synthetic route to 5-epi-incensole acetate.

Experimental Protocol: Synthesis of 5-epi-Incensole

Materials:

-

Incensole acetate

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM)

-

Sodium borohydride (NaBH₄)

-

Silica gel for column chromatography

Procedure:

-

Deacetylation: Incensole acetate is treated with K₂CO₃ in methanol to yield incensole.

-

Oxidation: The resulting incensole is oxidized with PCC in DCM to afford incensone. [5]3. Reduction: The ketone, incensone, is then reduced with NaBH₄ in methanol. This reduction is not stereoselective and yields a mixture of incensole and 5-epi-incensole, which can be separated by chromatography. [5]4. Acetylation (for 5-epi-incensole acetate): The isolated 5-epi-incensole can be acetylated using acetic anhydride and pyridine to give 5-epi-incensole acetate. [7]

Synthesis of Epoxide Derivatives

The double bonds in the cembranoid ring of incensole and incensole acetate are susceptible to epoxidation, leading to a variety of epoxide derivatives with potentially altered biological activities. [7] Experimental Protocol: Epoxidation of Incensole

Materials:

-

Incensole

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Incensole is dissolved in DCM and cooled in an ice bath.

-

Addition of m-CPBA: A solution of m-CPBA in DCM is added dropwise to the cooled solution of incensole.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the addition of saturated sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with DCM.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The resulting crude product is purified by column chromatography to yield the epoxide derivative(s). [7] Note: The epoxidation of incensole acetate with m-CPBA can lead to a mixture of different epoxide derivatives. [7]

Quantitative Data Summary

| Compound | Synthetic Approach | Key Reagents | Typical Yield | Reference |

| Incensole Acetate | Semi-synthesis | Acetic anhydride, pyridine | High (from natural extract) | [2][3] |

| 5-epi-Incensole | Oxidation-Reduction | PCC, NaBH₄ | Moderate (from incensole) | [5][7] |

| Incensole Epoxides | Epoxidation | m-CPBA | Varies | [7] |

Conclusion and Future Perspectives

The semi-synthetic route from Boswellia resin remains the most practical method for obtaining large quantities of incensole and incensole acetate. However, the development of a scalable and stereocontrolled total synthesis is crucial for the systematic exploration of the chemical space around the incensole scaffold. The synthesis of derivatives, particularly through oxidation of the cembranoid ring, has already demonstrated the potential to generate analogs with modified biological activities. Future efforts in this field will likely focus on the development of more efficient and enantioselective total synthesis routes and the creation of diverse libraries of derivatives for comprehensive pharmacological screening.

References

-

Al-Harrasi, A., Ali, L., Rehman, N. U., Hussain, J., & Jauch, J. (2019). Distribution of the anti-inflammatory and anti-depressant compounds: Incensole and incensole acetate in genus Boswellia. Phytochemistry, 161, 28-40. [Link]

-

Ali, B., Al-Harrasi, A., Ali, L., Hussain, J., & Rehman, N. U. (2020). Synthesis and antidepressant-like effects of new 5-epi-incensole and 5-epi-incensole acetate in chronic unpredictable mild stress model of depression; behavioural and biochemical correlates. Psychopharmacology, 237(10), 3139–3153. [Link]

-

Paul, M., & Jauch, J. (2012). Efficient preparation of incensole and incensole acetate, and quantification of these bioactive diterpenes in Boswellia papyrifera by a RP-DAD-HPLC method. Natural product communications, 7(3), 1934578X1200700303. [Link]

-

Bristol University. (2017). Incensole. Molecule of the Month. [Link]

-

Rehman, N. U., Al-Harrasi, A., Hussain, H., Ali, L., & Khan, A. (2022). Incensole derivatives from frankincense: Isolation, enhancement, synthetic modification, and a plausible mechanism of their anti-depression activity. Bioorganic Chemistry, 124, 105900. [Link]

-

Strappaghetti, G., Corsano, S., & Grgurina, I. (1982). Synthesis of incensole. Bioorganic Chemistry, 11(1), 1-3. [Link]

-

Moussaieff, A., Shein-Idelson, M., Fogel, H., Feferman, T., Maor, Y., & Mechoulam, R. (2007). Incensole acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-κB activation. Molecular pharmacology, 72(6), 1657–1664. [Link]

-

Moussaieff, A., Rimmerman, N., Bregman, T., Straiker, A., Felder, C. C., Shoham, S., ... & Mechoulam, R. (2008). Incensole acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain. The FASEB journal, 22(8), 3024-3034. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Incensole - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Application of protein engineering to ene-reductase for the synthesis of chiral compounds through asymmetric reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UNIGE - Wolfgang Oppolzer - Publications [unige.ch]

- 6. researchgate.net [researchgate.net]

- 7. Incensole derivatives from frankincense: Isolation, enhancement, synthetic modification, and a plausible mechanism of their anti-depression activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Transdermal Delivery Systems for Incensole Acetate

Executive Summary

Incensole Acetate (IA), a macrocyclic diterpenoid isolated from Boswellia species, represents a high-value target for transdermal development due to its dual mechanism: potent agonism of TRPV3 ion channels (anxiolytic/antidepressant activity) and inhibition of NF-κB signaling (anti-inflammatory).

However, IA presents significant delivery challenges. As a highly lipophilic "neat oil" with poor aqueous solubility (~0.3 mg/mL in buffers), oral administration suffers from erratic absorption and extensive first-pass metabolism.

This guide details the engineering of lipid-based vesicular systems (Ethosomes) and microemulsion-based matrix patches specifically designed to solubilize IA, disrupt the stratum corneum barrier, and ensure therapeutic flux.

Pre-Formulation Profile: The "Neat Oil" Challenge

Before formulation, the physicochemical behavior of IA must be understood to prevent phase separation.

| Property | Value / Characteristic | Formulation Implication |

| Physical State | Viscous Oil (Neat) | Requires oil-miscible carriers; avoid solid dispersion techniques. |

| Molecular Weight | 348.5 g/mol | Ideal for transdermal (< 500 Da); passive diffusion is viable. |

| LogP (Est.) | > 4.5 (High Lipophilicity) | Critical: Will accumulate in the Stratum Corneum. Requires penetration enhancers (Ethanol/Glycols) to drive partitioning into viable epidermis. |

| Solubility | Ethanol, DMSO, DMF (>25 mg/mL) | Ethanol is the preferred solvent for ethosomal processing. |

| Aqueous Solubility | Sparingly soluble | Aqueous buffers in Franz cells require solubilizers (e.g., 2% Tween 80 or 40% Ethanol) to maintain sink conditions. |

Mechanism of Action & Therapeutic Logic

The transdermal route is not merely for convenience; it is mechanistically aligned with IA's targets.

-

Peripheral: IA activates TRPV3 on keratinocytes, triggering nitric oxide (NO) release which may communicate with the CNS, alongside local anti-inflammatory effects via NF-κB inhibition.

-

Systemic: Bypass of hepatic metabolism preserves the acetate moiety, which is critical for TRPV3 affinity (non-acetylated Incensole is less potent).

Visualization: Signaling Pathway

Caption: IA acts via dual pathways: TRPV3 activation in keratinocytes (anxiolytic signaling) and IKK inhibition in immune cells (anti-inflammatory).

Protocol A: Ultra-Deformable Ethosomes

Rationale: Ethosomes are superior to standard liposomes for IA because the high ethanol content (20-45%) solubilizes the lipophilic drug and fluidizes the stratum corneum lipids, allowing the vesicles to "squeeze" through skin pores.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]

-

Lipid: Phospholipipon 90G (Soy Phosphatidylcholine).

-

Solvent: Ethanol (Absolute).

-

Aqueous Phase: Double distilled water or PBS (pH 7.4).

-

Equipment: Probe sonicator, Magnetic stirrer (sealed), Rotary evaporator (optional).

Step-by-Step Methodology (Cold Method)

This method avoids heat, preserving the volatile nature of diterpenes.

-

Organic Phase Preparation:

-

In a sealed vessel, dissolve Phospholipipon 90G (2-5% w/v) and Incensole Acetate (0.5-1% w/v) in Ethanol (30-40% v/v of final formulation) .

-

Stir at 700 RPM at room temperature (25°C) until a clear, yellow solution is obtained.

-

Note: If using Propylene Glycol (PG) as a skin permeation enhancer, add it here (1-5%).

-

-

Hydration (Critical Step):

-

Place the vessel on a magnetic stirrer.

-

Add Water/PBS slowly in a fine stream (dropwise) to the organic phase while stirring at 700-1000 RPM.

-

Observation: The solution will turn turbid/milky as vesicles form spontaneously.

-

-

Size Reduction (Sonication):

-

Use a probe sonicator (e.g., 20 kHz) for 5-10 minutes.

-

Cycle: 5 seconds ON, 5 seconds OFF (to prevent overheating).

-

Target Size: 100–200 nm. (Verify with Dynamic Light Scattering - DLS).

-

-

Purification (Optional):

-

If free oil is visible, centrifuge at 3,000 RPM for 10 mins to remove unentrapped drug (though IA incorporation is usually high in ethanol).

-

Protocol B: Microemulsion-Based Gel

Rationale: For a simpler, scalable topical application, a microemulsion (ME) converts the "neat oil" IA into a thermodynamically stable system using a surfactant/co-surfactant mix.

Formulation Table

| Component | Role | Recommended Material | Concentration Range (%) |

| Oil Phase | Solubilizer | Incensole Acetate (Self-oil) + IPM (Isopropyl Myristate) | 5 – 10% |

| Surfactant | Emulsifier | Tween 80 or Cremophor EL | 20 – 30% |

| Co-Surfactant | Interface Modifier | Transcutol P or Ethanol | 10 – 20% |

| Aqueous Phase | Continuous Phase | Water | 40 – 60% |

Preparation Workflow

-

Smix Generation: Mix Surfactant and Co-Surfactant in a 2:1 or 3:1 ratio (Km value).

-

Oil Loading: Dissolve IA into the IPM (or use pure IA if concentration allows). Add the Smix to the oil phase.

-

Titration: Titrate the Oil/Smix mixture with water dropwise while vortexing.

-

Endpoint: Transition from turbid to transparent/translucent . This indicates the formation of a microemulsion.

-

Gelation (Optional): Add 1% Carbopol 940 to the microemulsion and neutralize with Triethanolamine to form a spreadable gel.

Analytical Validation: In Vitro Permeation

Standard: Franz Diffusion Cell Assay. Challenge: IA is hydrophobic; it will not partition into a standard saline receptor fluid.

Receptor Fluid Optimization

-

Standard Buffer: PBS pH 7.4.

-

Modification: Must add 20-40% Ethanol OR 2% SLS/Tween 80 to maintain sink conditions.

-

Validation: Verify solubility of IA in receptor fluid is > 10x the maximum expected concentration.

Experimental Setup

-

Membrane: Excised rat skin (abdominal) or Strat-M® synthetic membrane (Merck).

-

Donor Compartment: Apply 0.5g of Ethosome or Microemulsion gel.

-

Sampling:

-

Time points: 0.5, 1, 2, 4, 8, 12, 24 hours.

-

Volume: Remove 200 µL, replace with fresh pre-warmed receptor fluid.

-

-

Quantification (HPLC):

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5µm).

-

Mobile Phase: Acetonitrile:Water (90:10 or similar high organic ratio due to lipophilicity).

-

Detection: UV at 210 nm or 250 nm (Check specific max absorption for IA).

-

Flow Rate: 1.0 mL/min.

-

Workflow Diagram

Caption: Integrated workflow from raw oil processing to validated permeation data.

Safety & Troubleshooting

-

TRPV3 Activation: IA is a TRPV3 agonist.[3][1][4][5][6] In high concentrations, this causes a sensation of warmth.

-

Advisory: Monitor for erythema (redness). If irritation occurs, reduce IA concentration or increase lipid content to buffer the release.

-

-

Stability: Diterpenes can oxidize.

-

Protocol: Purge all formulations with Nitrogen gas during preparation and store in amber glass at 4°C.

-

-

Crystallization: If IA crystallizes or phase separates in the patch/gel:

-

Fix: Increase the % of surfactant or ethanol. Ensure the system is not "water-heavy" beyond the capacity of the solubilizers.

-

References

-

Moussaieff, A., et al. (2008). Incensole acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain.[3][4][7][6] The FASEB Journal.[6] Link

-

Moussaieff, A., et al. (2007). Incensole acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation.[8][9] Molecular Pharmacology. Link

-

Paul, M., & Jauch, J. (2012). Efficient preparation of incensole and incensole acetate, and quantification of these bioactive diterpenes in Boswellia papyrifera by a RP-DAD-HPLC method.[7][10] Natural Product Communications. Link

-

Cayman Chemical. Incensole Acetate Product Information & Physical Properties. Link

-

Hussain, A., et al. (2023). Microneedle-Assisted Transfersomes as a Transdermal Delivery System. Pharmaceutics.[11] Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Incensole acetate, an incense component, elicits psychoactivity by activating TRPV3 channels in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cris.tau.ac.il [cris.tau.ac.il]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Incensole acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficient preparation of incensole and incensole acetate, and quantification of these bioactive diterpenes in Boswellia papyrifera by a RP-DAD-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Appraisal terpenoids rich Boswellia carterri ethyl acetate extract in binary cyclodextrin oligomer nano complex for improving respiratory distress - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of Incensole Acetate for Injectable Formulations

Last Updated: 2026-02-05

Welcome to the technical support center for incensole acetate. This resource is designed for researchers, scientists, and drug development professionals who are navigating the challenges of formulating this promising lipophilic compound for parenteral administration. Incensole acetate, a bioactive diterpene from Boswellia resin, presents significant formulation hurdles due to its poor aqueous solubility.[1][2] This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to facilitate your experimental success.

Understanding the Challenge: Physicochemical Properties of Incensole Acetate

Incensole acetate (FW: 348.5 g/mol ) is a viscous oil that is practically insoluble in water.[1][3] Its lipophilic nature is the primary obstacle to developing a stable and effective injectable formulation. The reported solubility in aqueous buffers is exceedingly low, though it is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide at approximately 25 mg/mL.[3] A common starting point is dissolving it in ethanol before dilution in an aqueous buffer, but this often leads to precipitation and is not recommended for long-term storage.[3]

| Property | Value/Description | Source |

| Molecular Formula | C22H36O3 | [3] |

| Molecular Weight | 348.5 g/mol | [3] |

| Appearance | Neat oil | [3] |

| Aqueous Solubility | Sparingly soluble/Insoluble | [1][3] |

| Organic Solvent Solubility | ~25 mg/mL in Ethanol, DMSO, DMF | [3] |

| Achieved Aqueous Conc. | ~0.3 mg/mL in 1:2 Ethanol:PBS (pH 7.2) | [3] |

Frequently Asked Questions (FAQs)

Q1: My incensole acetate is precipitating out of solution after I dilute my organic stock in an aqueous buffer. What is happening?

A1: This is a common issue known as "fall-out" or precipitation upon dilution. Incensole acetate is highly soluble in organic solvents but not in water.[3] When you introduce the organic stock to an aqueous environment, the solvent composition changes dramatically, and the aqueous buffer cannot maintain the solubility of the lipophilic incensole acetate. The use of a simple cosolvent system is often insufficient for achieving a stable injectable formulation, especially at higher concentrations.

Q2: Can I just use DMSO to dissolve the incensole acetate for my in vivo injections?

A2: While DMSO is an excellent solvent for incensole acetate, its use in parenteral formulations should be approached with caution due to potential toxicity.[3][4] High concentrations of DMSO can cause hemolysis and other adverse effects. Regulatory agencies often have strict limits on the amount of DMSO permissible in injectable formulations. Therefore, it is advisable to use DMSO as part of a more complex formulation strategy, such as a mixed cosolvent system or a vehicle for creating a nanoemulsion, rather than as the sole solvent.[5]

Q3: I've seen formulations using Tween-80. Is this a good option for incensole acetate?